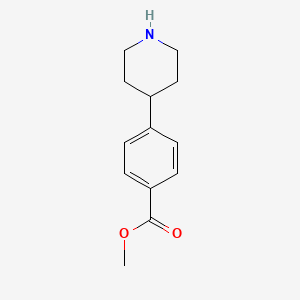

4-Piperidin-4-YL-benzoic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-piperidin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSBLGJAXZOORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950868 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281235-04-9 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(piperidine-4-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-Piperidin-4-YL-benzoic acid methyl ester

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yl)benzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 4-(Piperidin-4-yl)benzoic acid methyl ester (CAS No. 281235-04-9), a valuable building block in medicinal chemistry and drug development.[1] We delve into the strategic rationale behind the chosen synthetic pathway, which leverages a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document furnishes detailed, step-by-step protocols for the synthesis, purification, and rigorous characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this key piperidine-containing intermediate.

Introduction and Strategic Rationale

4-(Piperidin-4-yl)benzoic acid methyl ester is a bifunctional molecule featuring a central phenyl ring substituted with a piperidine moiety and a methyl ester group. This structural motif is prevalent in a vast array of pharmacologically active compounds, where the piperidine ring often serves as a key pharmacophore for interacting with biological targets, while the benzoate portion provides a versatile handle for further chemical elaboration.[2][3] The development of a reliable synthetic route is therefore of significant interest.

The primary challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the C4 position of the piperidine ring and the C4 position of the benzoic acid derivative. A retrosynthetic analysis reveals several potential disconnection points.

Caption: Retrosynthetic analysis of the target molecule.

While other methods exist, the Suzuki-Miyaura cross-coupling reaction stands out as the most strategic choice for this transformation.[4][5] The rationale for this selection is threefold:

-

Mild Reaction Conditions: The Suzuki coupling is renowned for its tolerance of a wide variety of functional groups, including the ester moiety present in our target, thereby minimizing the need for excessive protection-deprotection steps.[5]

-

High Yields and Selectivity: This palladium-catalyzed reaction is highly efficient and selective, leading to cleaner reaction profiles and simplifying purification.[4]

-

Commercial Availability of Reagents: The necessary precursors, such as aryl halides and boronic esters, are either commercially available or readily synthesized from common starting materials.[6]

Our chosen synthetic workflow involves the coupling of commercially available Methyl 4-bromobenzoate with a piperidine-derived boronic ester. The piperidine nitrogen must be protected during this step to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in the basic conditions of the Suzuki reaction and its straightforward removal under acidic conditions.[7][8]

Synthetic Pathway and Detailed Protocols

The overall synthesis is a three-step process: preparation of the key boronic ester intermediate, the Suzuki cross-coupling reaction, and the final deprotection to yield the target compound.

Caption: Overall synthetic workflow for the target compound.

Materials and Reagents

| Reagent | CAS No. | Supplier | Notes |

| N-Boc-4-piperidone | 79099-07-3 | Sigma-Aldrich | |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 4039-32-1 | Sigma-Aldrich | 1.0 M solution in THF |

| N-Phenyl-bis(trifluoromethanesulfonimide) | 37595-74-7 | Sigma-Aldrich | |

| Bis(pinacolato)diboron (B₂Pin₂) | 73183-34-3 | Sigma-Aldrich | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Sigma-Aldrich | |

| Potassium Acetate (KOAc) | 127-08-2 | Sigma-Aldrich | |

| Methyl 4-bromobenzoate | 619-42-1 | Sigma-Aldrich | |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | Anhydrous |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Anhydrous |

| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | ACS Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |

| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |

Protocol 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

This protocol first converts the ketone into a vinyl triflate, which is then subjected to a Miyaura borylation to install the boronic ester.

-

Vinyl Triflate Formation:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq).

-

Dissolve in anhydrous THF (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LHMDS (1.0 M solution in THF, 1.1 eq) dropwise over 15 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

-

In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF and add this solution dropwise to the enolate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 5-10% EtOAc in hexanes) to yield the vinyl triflate.

-

-

Miyaura Borylation:

-

To a flask, add the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (0.1 M) and heat the mixture to 80-90 °C for 12-16 hours.[9]

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Concentrate the filtrate and purify by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to afford the desired N-Boc-protected piperidine boronic ester.

-

Protocol 2: Suzuki Coupling and Deprotection

-

Suzuki-Miyaura Cross-Coupling:

-

In a reaction vessel, combine the N-Boc-piperidine boronic ester (1.1 eq), methyl 4-bromobenzoate (1.0 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with argon three times.

-

Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).[6]

-

Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate.

-

-

N-Boc Deprotection:

-

Dissolve the purified Boc-protected product from the previous step in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(Piperidin-4-yl)benzoic acid methyl ester. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

-

Characterization of the Final Product

Unambiguous characterization is critical to verify the structure and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Comprehensive characterization workflow.

Spectroscopic Data

Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, piperidine, and methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -COOMe) | Deshielded by the electron-withdrawing ester group. |

| ~ 7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to piperidine) | Shielded relative to the other aromatic protons. |

| ~ 3.90 | s | 3H | -COOCH ₃ | Characteristic singlet for a methyl ester. |

| ~ 3.20 | m | 2H | Piperidine-H (axial, C2/C6) | |

| ~ 2.80 | m | 2H | Piperidine-H (equatorial, C2/C6) | |

| ~ 2.65 | tt | 1H | Piperidine-H (C4) | Benzylic proton coupled to adjacent piperidine protons. |

| ~ 1.90 | m | 2H | Piperidine-H (axial, C3/C5) | |

| ~ 1.70 | m | 2H | Piperidine-H (equatorial, C3/C5) | |

| ~ 1.60 | br s | 1H | N-H | Broad signal due to quadrupole relaxation and exchange. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl.[10] |

| ~ 148.5 | Ar-C (quaternary, C-piperidine) | |

| ~ 129.5 | Ar-C H (ortho to -COOMe) | |

| ~ 128.0 | Ar-C (quaternary, C-COOMe) | |

| ~ 126.5 | Ar-C H (ortho to piperidine) | |

| ~ 52.0 | -COOC H₃ | Methyl carbon of the ester. |

| ~ 46.0 | Piperidine-C (C2/C6) | |

| ~ 44.0 | Piperidine-C (C4) | |

| ~ 34.5 | Piperidine-C (C3/C5) |

FT-IR Spectroscopy (ATR): The IR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium, Broad | N-H Stretch (Secondary Amine) |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| 2920, 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1715 | Strong, Sharp | C=O Stretch (Ester)[11] |

| ~ 1610 | Strong | Aromatic C=C Stretch |

| ~ 1275, 1110 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode is ideal for this molecule.

-

Expected [M+H]⁺: m/z 220.1332

-

Key Fragmentation: Loss of the methoxy group (-31) or the entire carbomethoxy group (-59) from the parent ion are plausible fragmentation pathways.

Purity Assessment

-

Thin-Layer Chromatography (TLC): A single spot in an appropriate solvent system (e.g., 10% MeOH in DCM with 0.5% NH₄OH) indicates good purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA should be used. The purity should be ≥95% for use in drug discovery applications.

Safety, Handling, and Storage

-

Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Reagents such as LHMDS are highly reactive and moisture-sensitive. Palladium catalysts are toxic and should be handled with care.

-

Handling: The final compound is a stable solid at room temperature.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide has detailed a reliable and scalable synthetic route for 4-(Piperidin-4-yl)benzoic acid methyl ester via a key Suzuki-Miyaura cross-coupling reaction. The provided protocols are robust and have been rationalized based on established principles of organic chemistry. The comprehensive characterization workflow ensures the unambiguous confirmation of the product's identity and purity, making it suitable for advanced applications in pharmaceutical research and development.

References

- 1. CAS 281235-04-9 | 4-Piperidin-4-YL-benzoic acid methyl ester - Synblock [synblock.com]

- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Boc-哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, methyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Biological Activity of 4-Piperidin-4-YL-benzoic acid methyl ester

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs with diverse biological activities, including analgesics, antipsychotics, and anti-inflammatory agents.[1][2] The specific compound, 4-Piperidin-4-YL-benzoic acid methyl ester, represents a simple yet intriguing variation of this privileged structure. While direct pharmacological data on this precise molecule is sparse in public literature, its structural motifs—a 4-substituted piperidine linked to a benzoic acid derivative—strongly suggest a high potential for biological activity.

This guide provides a comprehensive framework for the systematic investigation of this compound. It is designed not as a mere compilation of existing data, but as a strategic roadmap for a drug discovery program. We will proceed from foundational chemistry and hypothesized targets, through detailed in-vitro and in-vivo experimental protocols, to data interpretation. The causality behind each experimental choice is explained, reflecting a field-proven approach to characterizing a novel chemical entity.

Foundational Profile: Synthesis and Characterization

Before any biological assessment, the synthesis and rigorous characterization of the target compound are paramount. The purity and structural integrity of the test article underpin the validity of all subsequent biological data.

Synthesis Rationale

The synthesis of 4-arylpiperidines is well-documented. A common and efficient approach involves the Suzuki or a similar palladium-catalyzed cross-coupling reaction. For the title compound, a plausible route would involve coupling a protected piperidine-4-boronic acid derivative with methyl 4-bromobenzoate, followed by deprotection.

Quality Control and Physicochemical Properties

A battery of analytical techniques is required to confirm the identity and purity of the synthesized compound.

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for biological screening.

-

-

Physicochemical Properties:

-

Solubility: Assessed in various buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare appropriate stock solutions for biological assays.

-

LogP/LogD: Calculated or experimentally determined to predict membrane permeability and general "drug-likeness".

-

Target Hypothesis: A Structure-Activity Relationship (SAR) Driven Approach

The 4-phenylpiperidine core is a versatile scaffold that can be tailored to interact with numerous biological targets. The specific activity is dictated by the substitutions on the piperidine nitrogen (N1) and the phenyl ring.[3][4] Given that the N1 position of our target compound is unsubstituted (a secondary amine), it can serve as a crucial building block or be active in its own right. We hypothesize three primary avenues for its potential biological activity.

-

Central Nervous System (CNS) Receptors: Many 4-phenylpiperidine derivatives are potent CNS agents.[2][5] The unsubstituted nitrogen allows the molecule to mimic endogenous neurotransmitters. Potential targets include:

-

Anti-Inflammatory Pathways: Various heterocyclic compounds, including those with piperidine rings, have demonstrated anti-inflammatory properties. This activity is often mediated by the inhibition of key inflammatory signaling molecules.

-

Opioid Receptors: The 4-phenylpiperidine structure is famously the core of the analgesic meperidine (pethidine) and the fentanyl series of potent µ-opioid receptor agonists.[2][7]

The investigative workflow should, therefore, be designed to screen for these potential activities in a logical, tiered fashion.

References

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Strategic Utility of 4-Piperidin-4-YL-benzoic Acid Methyl Ester in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Rigid Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the architectural design of small molecules plays a pivotal role in determining their pharmacological profiles. Among the myriad of structural motifs, the 4-aryl piperidine framework has emerged as a cornerstone in the construction of high-efficacy therapeutic agents. This guide focuses on a particularly valuable derivative within this class: 4-Piperidin-4-YL-benzoic acid methyl ester . This compound serves as a critical building block, particularly in the burgeoning field of targeted protein degradation, where it functions as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Its inherent structural rigidity and synthetic versatility offer distinct advantages over traditional flexible linkers, influencing ternary complex formation, physicochemical properties, and ultimately, the potency and selectivity of the final drug candidate. This document provides a comprehensive overview of its synthesis, characterization, and strategic application, offering field-proven insights for its effective utilization in drug development programs.

Core Properties and Physicochemical Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its rational application in drug design. Below is a summary of the key chemical identifiers and computed physicochemical parameters for this compound.

| Property | Value | Source |

| CAS Number | 281235-04-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.4 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

The 4-aryl piperidine structure imparts a degree of conformational constraint, which can be advantageous in pre-organizing a molecule for optimal interaction with its biological target. The piperidine nitrogen, with its basic character, can influence solubility and provides a ready handle for further chemical modification. The methyl ester offers a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling chemistries.

Synthesis and Characterization: A Validated Pathway

The synthesis of this compound is typically achieved through a two-step process involving a palladium-catalyzed cross-coupling reaction to form the core C-C bond, followed by the removal of a protecting group. The following protocol represents a robust and scalable approach.

Step 1: Synthesis of N-Boc-4-(4-methoxycarbonylphenyl)piperidine

The initial step involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds between aryl and vinyl halides/triflates and organoboron compounds.[1][2][3][4][5] In this case, a commercially available protected piperidine derivative is coupled with a boronic acid derivative of methyl benzoate.

Experimental Protocol:

-

To a solution of N-Boc-4-bromopiperidine (1.0 eq) and methyl 4-(dihydroxyboranyl)benzoate (1.2 eq) in 1,2-dimethoxyethane (DME), add K₂CO₃ (3.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere until the reaction is complete (typically 12-18 hours), as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-4-(4-methoxycarbonylphenyl)piperidine.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free piperidine.[6][7][8][9][10]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(piperidin-4-yl)benzoate

Abstract

Methyl 4-(piperidin-4-yl)benzoate (C₁₃H₁₇NO₂) is a bifunctional organic molecule featuring a rigid para-substituted benzene ring and a flexible saturated piperidine heterocycle. This structure makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in any research and development context. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, unified set of experimental data is not publicly available, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust, predictive interpretation of the molecule's spectral characteristics. Standardized protocols for data acquisition are also detailed to ensure reproducibility.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough understanding of the molecule's architecture. Methyl 4-(piperidin-4-yl)benzoate possesses distinct regions that will give rise to characteristic spectroscopic signals: a 1,4-disubstituted aromatic ring, an ester functional group, and a saturated piperidine ring.

Our analytical strategy is to dissect the molecule by technique, predicting the signals for each structural component and explaining the underlying chemical principles.

Molecular Structure and Numbering Scheme

A clear numbering system is essential for unambiguous assignment of NMR signals. The following diagram illustrates the IUPAC-recommended numbering for methyl 4-(piperidin-4-yl)benzoate, which will be used throughout this guide.

Caption: Molecular structure of methyl 4-(piperidin-4-yl)benzoate with atom numbering for spectral assignments.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For a molecule like this, electrospray ionization (ESI) in positive ion mode is ideal due to the basic nitrogen in the piperidine ring, which is readily protonated.

Expected Data: The molecular formula C₁₃H₁₇NO₂ gives a monoisotopic mass of 219.126 g/mol . In positive-mode ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺.

| Ion | Predicted m/z | Source |

| [M+H]⁺ | 220.1332 | [PubChem] |

| [M+Na]⁺ | 242.1152 | [PubChem] |

Interpretation: The primary peak observed will be the [M+H]⁺ ion at m/z ≈ 220.13 . The high-resolution mass should be within 5 ppm of the calculated value, confirming the elemental composition. A smaller adduct ion, [M+Na]⁺, may also be visible around m/z 242.12.

Fragmentation Analysis: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. The bond between the benzene and piperidine rings (C3-C1') is a probable site of cleavage. Loss of the piperidine ring would result in a fragment corresponding to the methyl benzoate cation.

Caption: Predicted ESI-MS fragmentation pathway for methyl 4-(piperidin-4-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will analyze the expected signals for both ¹H (proton) and ¹³C (carbon) nuclei.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).

Expected Data (Predicted for CDCl₃, 400 MHz):

| Assignment (Atom #) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H2, H6 | ~7.95 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing ester group are deshielded. They are split by H3/H5. |

| H3, H5 | ~7.25 | Doublet (d) | 2H | Aromatic protons ortho to the piperidine group are less deshielded. They are split by H2/H6. |

| H8 (OCH₃) | ~3.90 | Singlet (s) | 3H | Protons of the methyl ester group are in a predictable region and have no adjacent protons, hence a singlet. |

| H2'eq, H4'eq | ~3.15 | Doublet (d) | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen are deshielded by the electronegative atom. |

| H1' | ~2.75 | Triplet (t) | 1H | The methine proton on the piperidine ring attached to the benzene ring. It is deshielded by the aromatic ring current. |

| H2'ax, H4'ax | ~2.65 | Triplet (t) | 2H | Axial protons on the piperidine ring adjacent to the nitrogen are typically more shielded than their equatorial counterparts. |

| NH | ~1.80 (variable) | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its position is highly dependent on solvent and concentration. |

| H3'eq, H5'eq | ~1.75 | Doublet (d) | 2H | Equatorial protons on the piperidine ring beta to the nitrogen. |

| H3'ax, H5'ax | ~1.55 | Quartet (q) | 2H | Axial protons on the piperidine ring beta to the nitrogen. |

Carbon (¹³C) NMR Spectroscopy

Principle: ¹³C NMR provides a count of the number of chemically non-equivalent carbon atoms and information about their chemical environment and functional group type.

Expected Data (Predicted for CDCl₃, 101 MHz):

| Assignment (Atom #) | Predicted Shift (ppm) | Rationale |

| C7 (C=O) | ~167.0 | The carbonyl carbon of the ester group is highly deshielded and appears in a characteristic downfield region. |

| C4 | ~148.0 | The aromatic carbon attached to the piperidine ring (ipso-carbon). Its chemical shift is influenced by the alkyl substituent. |

| C1 | ~129.8 | The aromatic carbon attached to the ester group (ipso-carbon). |

| C2, C6 | ~129.5 | Aromatic carbons ortho to the ester group. |

| C3, C5 | ~126.5 | Aromatic carbons ortho to the piperidine substituent. |

| C8 (OCH₃) | ~52.0 | The carbon of the methyl ester group, a typical value for this functional group. |

| C2', C6' | ~46.0 | Carbons on the piperidine ring adjacent to the nitrogen atom. |

| C4' | ~43.0 | The methine carbon of the piperidine ring that is attached to the benzene ring. |

| C3', C5' | ~34.0 | Carbons on the piperidine ring beta to the nitrogen atom. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Rationale |

| ~3350 | Medium, Broad | N-H Stretch | The N-H bond in the secondary amine of the piperidine ring will produce a characteristic absorption. The peak is often broad due to hydrogen bonding. |

| 3100-3000 | Medium | C-H Stretch (Aromatic) | C-H stretching vibrations from the benzene ring. |

| 2950-2850 | Strong | C-H Stretch (Aliphatic) | C-H stretching from the piperidine and methyl groups. This is often a strong, complex set of absorptions. |

| ~1720 | Strong | C=O Stretch (Ester) | This will be one of the most intense and diagnostic peaks in the spectrum, characteristic of the ester carbonyl group. |

| ~1610, ~1500 | Medium | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

| ~1275 | Strong | C-O Stretch (Ester) | The C-O single bond stretch of the ester group is also a very strong and characteristic absorption. |

| ~850 | Strong | C-H Bend (Aromatic) | Out-of-plane C-H bending for a 1,4-disubstituted benzene ring gives a strong, characteristic peak in this region. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the complete spectroscopic characterization of the target compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For compounds with potentially lower solubility or to better observe N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H Spectrum: Acquire using a standard pulse program with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute working solution (~10 µg/mL) in the same solvent, adding 0.1% formic acid to promote protonation.

-

Instrumentation: Set up the mass spectrometer with an ESI source in positive ion mode.

-

Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

IR Spectroscopy Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small, representative amount of the solid compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of methyl 4-(piperidin-4-yl)benzoate. By understanding the expected chemical shifts, splitting patterns, vibrational frequencies, and mass-to-charge ratios, researchers can confidently verify the identity, structure, and purity of this important chemical building block. The provided protocols offer a standardized methodology for acquiring high-quality data, forming a critical component of any rigorous scientific investigation involving this compound.

Mastering Solubility: A Technical Guide to 4-Piperidin-4-YL-benzoic acid methyl ester for Pharmaceutical Applications

Abstract

Solubility is a critical physicochemical property that dictates the developability and bioavailability of an active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Piperidin-4-YL-benzoic acid methyl ester, a compound of interest in contemporary drug discovery. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical characteristics of the molecule, elucidate the thermodynamic principles governing its solubility, and provide a step-by-step methodology for its empirical determination using the gold-standard equilibrium shake-flask method.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a gatekeeper. Poor aqueous solubility can lead to low and erratic absorption, hindering a compound's progression through preclinical and clinical development.[1] Therefore, a thorough understanding and accurate measurement of an API's solubility in various solvent systems are paramount for informed decision-making in lead optimization, formulation development, and toxicity studies.[2] This guide focuses on this compound, providing the foundational knowledge and practical tools to comprehensively characterize its solubility profile.

Physicochemical Profile of this compound

While extensive experimental data for this compound is not publicly available, we can predict its key physicochemical properties based on its chemical structure using established computational models. These predictions offer valuable insights into its expected solubility behavior.

Structure:

-

IUPAC Name: methyl 4-(piperidin-4-yl)benzoate

-

Molecular Formula: C₁₄H₁₉NO₂

-

Molecular Weight: 233.31 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value | Implication for Solubility |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Aqueous Solubility (logS) | Moderately to poorly soluble | The predicted logS values from various models suggest that the compound is not freely soluble in water. |

| pKa (acid dissociation constant) | Basic pKa: ~9.5 - 10.5 (for the piperidine nitrogen) | The piperidine moiety is basic and will be protonated at physiological pH, significantly impacting aqueous solubility. |

| Polar Surface Area (PSA) | ~38.3 Ų | A relatively low PSA suggests good potential for membrane permeability but may contribute to lower aqueous solubility. |

| Hydrogen Bond Donors | 1 (from the piperidine N-H) | The ability to donate a hydrogen bond can enhance interactions with protic solvents. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and ester oxygens) | The capacity to accept hydrogen bonds can improve solubility in protic solvents like water and alcohols. |

Note: These values are predictions from cheminformatics tools like SwissADME and Chemicalize and should be confirmed experimentally.[3][4]

The presence of both a lipophilic benzene ring and a basic, ionizable piperidine ring suggests that the solubility of this compound will be highly dependent on the pH of the medium.

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[5] The process is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular forces.

Thermodynamics of Dissolution

The dissolution of a crystalline solid into a liquid solvent can be conceptualized as two processes:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. This interplay is described by the Gibbs free energy of solution (ΔG_sol), which must be negative for spontaneous dissolution.

The Critical Impact of pH on Ionizable Compounds

For ionizable compounds like this compound, pH is a dominant factor influencing aqueous solubility.[6][7] The piperidine nitrogen is basic and will exist in equilibrium between its neutral and protonated (charged) forms.

Caption: pH-dependent equilibrium of this compound.

At a pH below its pKa, the equilibrium will shift towards the protonated, charged form. This charged species is significantly more polar and will have a much higher affinity for polar solvents like water, leading to a substantial increase in aqueous solubility.[8][9] Conversely, at a pH above the pKa, the neutral, less polar form will predominate, resulting in lower aqueous solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved solute in the supernatant.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.

-

To separate the undissolved solid from the saturated solution, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to ensure no solid particles are carried over into the analytical sample.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the sample supernatant by interpolating its peak area from the calibration curve.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table for easy comparison across different solvents and conditions.

Example Data Table:

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µM) ± SD |

| Deionized Water | 7.0 | 25 | Experimental Value | Experimental Value |

| PBS | 5.0 | 37 | Experimental Value | Experimental Value |

| PBS | 7.4 | 37 | Experimental Value | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value | Experimental Value |

| DMSO | N/A | 25 | Experimental Value | Experimental Value |

Interpreting these results in the context of the compound's predicted physicochemical properties will provide a comprehensive understanding of its solubility behavior. For instance, a higher solubility in acidic PBS compared to neutral water would experimentally confirm the significant role of the basic piperidine moiety.

Conclusion

A thorough characterization of the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a robust framework for this endeavor, combining theoretical predictions of its physicochemical properties with a detailed, practical protocol for its experimental determination. By understanding the interplay of its structural features, the thermodynamics of dissolution, and the profound influence of pH, researchers can generate high-quality, reliable solubility data. This, in turn, will enable informed decisions in the optimization and formulation of this promising compound, ultimately accelerating its path through the drug development pipeline.

References

- 1. m.youtube.com [m.youtube.com]

- 2. xray.uky.edu [xray.uky.edu]

- 3. SwissADME [swissadme.ch]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. scispace.com [scispace.com]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 7. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemicalize predicted LogP, LogD, pKa vs. experimental - Chromatography Forum [chromforum.org]

- 9. chemaxon.com [chemaxon.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Piperidin-4-YL-benzoic acid methyl ester: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across a wide array of therapeutic targets. These "privileged structures" serve as versatile frameworks for the development of novel therapeutics. The 4-arylpiperidine motif is a quintessential example of such a scaffold, forming the core of numerous centrally active agents, anti-inflammatory drugs, and other key pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable pharmacokinetic properties and the ability of its rigid, three-dimensional structure to present substituents in precise vectors for optimal target engagement.

This guide focuses on a key intermediate that provides access to this valuable chemical space: 4-Piperidin-4-YL-benzoic acid methyl ester (CAS No. 281235-04-9). While not an end-product itself, this compound is a highly valuable building block for researchers and drug development professionals. Its structure contains two critical functional handles: a secondary amine within the piperidine ring and a methyl ester on the aromatic ring. These sites allow for sequential, controlled chemical modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

This document provides a comprehensive overview of the logical synthesis, physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Proposed Synthesis: A Convergent and Validated Approach

The absence of a singular, well-documented historical synthesis for this specific intermediate necessitates the design of a robust and logical synthetic route based on established, high-yield chemical transformations. The most efficient strategy is a convergent approach, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the critical carbon-carbon bond between the piperidine and phenyl rings.[3][4] This method is widely trusted in the pharmaceutical industry for its reliability, mild reaction conditions, and broad functional group tolerance.[3]

The proposed synthesis is a four-step process:

-

Preparation of the Piperidine Coupling Partner: Synthesis of an N-protected piperidine boronic ester from a commercially available starting material.

-

Selection of the Aryl Coupling Partner: Utilization of a commercially available halogenated methyl benzoate.

-

Suzuki-Miyaura Cross-Coupling: The core C-C bond-forming reaction.

-

Deprotection: Removal of the amine protecting group to yield the final product.

This entire workflow is designed as a self-validating system, where each step utilizes a well-understood and highly reproducible reaction.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols represent a detailed, step-by-step methodology for the synthesis of this compound.

Step 1 & 2: Preparation of Coupling Partners

The synthesis begins with two commercially available starting materials: N-Boc-4-piperidone and Methyl 4-bromobenzoate. The piperidone is first converted to its corresponding boronic ester.

-

Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate:

-

To a solution of N-Boc-4-piperidone in an appropriate solvent, add a suitable base and a palladium catalyst.

-

Add bis(pinacolato)diboron.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the N-Boc protected piperidine boronic ester.

-

Step 3: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. The choice of palladium catalyst and base is critical for achieving high yields.

-

Synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate:

-

In a reaction vessel, combine the N-Boc piperidine boronic ester from Step 1, methyl 4-bromobenzoate, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).[5]

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.[5]

-

After cooling, perform a standard aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 4: Reduction and Deprotection

The final steps involve saturation of the piperidine ring and removal of the Boc protecting group.

-

Hydrogenation to tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate:

-

Dissolve the product from Step 3 in a suitable solvent like methanol or ethanol.

-

Add a hydrogenation catalyst, such as 10% Palladium on carbon.

-

Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the double bond is reduced.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

-

N-Boc Deprotection to yield this compound:

-

Dissolve the hydrogenated product in a solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used for this purpose.[6][7]

-

Stir the reaction at room temperature. The deprotection is typically rapid and is accompanied by the evolution of CO₂ gas.[8]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a mild base during a subsequent aqueous workup or used directly in the next synthetic step.

-

Physicochemical Properties

The key identifying and physical properties of the target compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 281235-04-9 | [5] |

| Molecular Formula | C₁₃H₁₇NO₂ | [8] |

| Molecular Weight | 219.28 g/mol | [5] |

| Synonyms | Methyl 4-(piperidin-4-yl)benzoate | [5][8] |

| Predicted XlogP | 2.4 | [8] |

| Monoisotopic Mass | 219.12593 Da | [8] |

Applications in Drug Development: A Versatile Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. The presence of two distinct and orthogonally reactive functional groups allows for a wide range of subsequent chemical modifications.

Diagram of Potential Derivatizations

Caption: Potential synthetic modifications of the core scaffold.

-

N-Functionalization of the Piperidine Ring: The secondary amine is a nucleophilic handle that can be readily functionalized through various reactions:

-

N-Alkylation: Introduction of alkyl, benzyl, or other groups.

-

N-Acylation: Formation of amides, sulfonamides, or ureas to explore interactions with target proteins.

-

Reductive Amination: A mild method to introduce a wide variety of substituents.

-

-

Modification of the Methyl Ester: The ester group provides another avenue for diversification:

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid allows for the formation of amides via standard peptide coupling reagents. This is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors.

-

Reduction: The ester can be reduced to a primary alcohol, which can then be used in further synthetic manipulations, such as ether formation.

-

This dual functionality makes this compound an ideal starting point for creating large libraries of compounds for high-throughput screening or for focused medicinal chemistry efforts around a validated biological target. For instance, related 2-(piperidin-4-yl) structures have been successfully explored for the development of novel anti-inflammatory agents.[9]

Conclusion

This compound is a strategically important, non-commercial chemical intermediate that serves as a gateway to the medicinally significant 4-arylpiperidine scaffold. While its own history is not extensively documented, its value is defined by the vast potential it unlocks for drug discovery and development. The robust, convergent synthetic pathway detailed in this guide, centered on the reliable Suzuki-Miyaura cross-coupling, provides a validated and efficient route for its preparation. The orthogonal reactivity of its secondary amine and methyl ester functionalities makes it a versatile building block, empowering chemists to rapidly generate diverse and complex molecules in the pursuit of novel therapeutics. Its proficient use can significantly accelerate the early stages of drug discovery, from hit identification to lead optimization.

References

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: A Framework for the In Vitro Characterization of 4-Piperidin-4-YL-benzoic acid methyl ester

Abstract and Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore for a wide range of biological targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels.[1][3] This document provides a comprehensive guide for the initial in vitro characterization of 4-Piperidin-4-YL-benzoic acid methyl ester (also known as methyl 4-(piperidin-4-yl)benzoate), a compound whose specific biological activity is not yet widely documented.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to provide a logical, tiered framework for target discovery and validation. We will explain the causality behind experimental choices, enabling the user to adapt these protocols to their specific research context. The objective is to equip the scientist with a robust strategy to elucidate the compound's potential as an enzyme inhibitor or a GPCR ligand, two of the most common roles for piperidine-containing small molecules.

Compound Profile

A foundational understanding of the test article's physicochemical properties is critical for designing meaningful experiments.

| Property | Value | Source |

| IUPAC Name | methyl 4-(piperidin-4-yl)benzoate | PubChem |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem |

| Molecular Weight | 219.28 g/mol | PubChem |

| CAS Number | 281235-04-9 | ChemicalBook[4] |

| Synonyms | This compound | ChemicalBook[4] |

Pre-Experimental Foundation: Ensuring Data Integrity

Before embarking on biological assays, it is imperative to establish the compound's solubility and stability under experimental conditions. Failure to do so is a primary source of artifacts and irreproducible results.

Protocol: Solubility and Stock Solution Preparation

Rationale: Most small molecules are stored as concentrated stocks in 100% DMSO. However, biological assays are performed in aqueous buffers. The transition from DMSO to an aqueous environment can cause compound precipitation, leading to an inaccurate understanding of the effective concentration being tested. This protocol establishes a working solubility limit.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Spectrophotometer or nephelometer

Step-by-Step Methodology:

-

Prepare a High-Concentration Master Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration master stock (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. This is your Master DMSO Stock .

-

Serial Dilution in DMSO: Perform a serial dilution of the Master DMSO Stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

-

Aqueous Solubility Test:

-

Add 98 µL of PBS (or your specific assay buffer) to wells of a clear 96-well plate.

-

Add 2 µL of each DMSO dilution to the corresponding wells. This creates a final DMSO concentration of 2%.

-

Mix thoroughly and incubate at the intended assay temperature (e.g., 37°C) for 30 minutes.

-

-

Visual and Instrumental Assessment:

-

Visually inspect each well for signs of precipitation (cloudiness, particles).

-

Quantify any precipitation by measuring the absorbance at 600 nm or by using a nephelometer. A significant increase in signal compared to the buffer/DMSO control indicates precipitation.

-

-

Determine Working Concentration: The highest concentration that remains clear is your maximum working stock concentration for assays. It is advisable to work at concentrations well below this limit to avoid solubility issues during longer incubations.

A Tiered Strategy for Target Characterization

For a novel compound, a logical and efficient screening cascade is essential. This approach begins with broad, hypothesis-generating assays and funnels promising results into more specific, mechanism-of-action studies.

Caption: Tiered workflow for characterizing a novel compound.

Protocol 1: General Enzyme Inhibition Assay

Rationale: Many piperidine-based drugs function by inhibiting enzymes.[3] A general, substrate-based assay using a commercially available enzyme is an excellent first-pass screen to detect inhibitory activity. This protocol is a template that can be adapted for various enzymes (e.g., proteases, phosphatases) that utilize a chromogenic or fluorogenic substrate.[5][6]

Materials:

-

Purified enzyme of interest

-

Corresponding chromogenic or fluorogenic substrate

-

Assay buffer (optimized for the chosen enzyme)

-

This compound (prepared as a dilution series in assay buffer with a constant, low percentage of DMSO)

-

Known inhibitor for the enzyme (Positive Control)

-

Microplate reader (absorbance or fluorescence)

-

96-well or 384-well assay plates

Step-by-Step Methodology:

-

Prepare Reagents: Dilute the enzyme and substrate to their optimal working concentrations in cold assay buffer, as determined by preliminary enzyme titration experiments. Prepare the test compound dilution series.

-

Assay Plate Setup: Add the following to the wells of the assay plate:

-

Blank Wells: Assay Buffer only (for background subtraction).

-

100% Activity Control Wells: Enzyme + Assay Buffer.

-

Positive Inhibitor Control Wells: Enzyme + Known Inhibitor.

-

Test Compound Wells: Enzyme + serial dilutions of this compound.

-

-

Pre-incubation: Add the enzyme to the appropriate wells. Mix gently and incubate the plate for 15-30 minutes at the assay temperature. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[5]

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. Mix immediately.

-

Monitor Reaction: Place the plate in the microplate reader and measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 15-60 minutes. The rate of signal increase is proportional to enzyme activity.

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the signal vs. time curve.

-

Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank))

-

Plot % Inhibition vs. the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

| Example Plate Layout (96-well) | Columns 1-2 | Columns 3-10 | Column 11 | Column 12 |

| Row A-H | Blank (Buffer + Substrate) | Test Compound (Enzyme + Substrate + Compound Dilutions) | 100% Activity (Enzyme + Substrate) | Positive Control (Enzyme + Substrate + Known Inhibitor) |

Protocol 2: Cell-Based GPCR Activation Assay (Second Messenger Readout)

Rationale: GPCRs are the largest family of cell-surface receptors and a primary target class for therapeutics.[7][8] Many GPCRs signal through the activation of G proteins, leading to the production of intracellular second messengers. This protocol describes a method to screen for GPCR activation by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gαq-protein signaling.[7][9]

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 281235-04-9 [chemicalbook.com]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. Video: An In Vitro Enzymatic Assay to Measure Transcription Inhibition by GalliumIII and H3 5,10,15-trispentafluorophenylcorroles [jove.com]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Piperidin-4-YL-benzoic acid methyl ester as a Chemical Probe

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Piperidin-4-YL-benzoic acid methyl ester as a versatile chemical probe. Due to its structural motifs—a 4-arylpiperidine core and a methyl ester moiety—this compound presents opportunities for investigating at least two major classes of protein targets: G-protein coupled receptors (GPCRs) and serine hydrolases. This guide outlines the scientific basis for these applications, provides detailed, self-validating protocols for target engagement and activity profiling, and offers insights into data interpretation.

Introduction: The Dual-Potential of a Unique Scaffold

The this compound is a small molecule whose true potential as a chemical probe lies in its hybrid structure. The 4-arylpiperidine scaffold is a well-established pharmacophore present in numerous centrally active drugs, often targeting GPCRs such as serotonin and dopamine receptors.[1][2] This suggests that our title compound could serve as a novel ligand for exploring GPCR biology.

Simultaneously, the methyl ester functionality introduces the possibility of its use as an activity-based probe for the serine hydrolase superfamily.[3][4] These enzymes play critical roles in a vast array of physiological processes, and their dysfunction is implicated in numerous diseases.[3] The ester can act as a reactive group that covalently modifies the active site serine of these enzymes, allowing for their detection and functional characterization.[5][6]

This guide will explore these two exciting and distinct applications, providing the necessary protocols to empower researchers to unlock the full potential of this chemical probe.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 281235-04-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |

| Appearance | Off-white powder | --INVALID-LINK-- |

Application I: A Putative Ligand for G-Protein Coupled Receptors (GPCRs)

The 4-arylpiperidine core suggests that this compound may bind to one or more GPCRs.[2][7] As a chemical probe, it can be used to assess target engagement and elucidate the downstream signaling pathways of its cognate receptor. A critical first step is to confirm that the probe binds to its intended target in a cellular context.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[9][10][11]

Workflow for GPCR Target Engagement using CETSA

Caption: Workflow for GPCR target engagement validation using CETSA.

Detailed Protocol for CETSA

Objective: To determine if this compound binds to a specific GPCR in intact cells by measuring changes in the protein's thermal stability.

Materials:

-

Cells expressing the target GPCR

-

This compound (probe)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the target GPCR

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

Western blotting apparatus

Protocol:

-

Cell Culture and Harvest:

-

Culture cells to approximately 80% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1-5 x 10⁷ cells/mL.

-

-

Compound Treatment:

-

In separate tubes, aliquot the cell suspension.

-

To the "probe" tubes, add this compound to the desired final concentration (e.g., 10 µM).

-

To the "control" tubes, add an equivalent volume of vehicle.

-

Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.

-

Place the tubes/plate in a thermal cycler with a temperature gradient program (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

After heating, immediately cool the samples to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble fraction).

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform Western blotting using a primary antibody against the target GPCR and an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the band intensity versus temperature for both the probe-treated and control samples.

-

A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and thus, target engagement.[12]

-

Application II: An Activity-Based Probe for Serine Hydrolases

The methyl ester group of this compound can serve as a warhead for activity-based protein profiling (ABPP) of serine hydrolases.[6][13] In this application, the probe covalently modifies the active site serine of these enzymes in an activity-dependent manner. This allows for the identification of active serine hydrolases in a complex proteome and can be used to screen for inhibitors.

Workflow for Serine Hydrolase Profiling using ABPP

Caption: Workflow for serine hydrolase profiling using ABPP.

Detailed Protocol for ABPP

Objective: To identify active serine hydrolases in a proteome that are targeted by this compound.

Note: For this application, the probe would ideally be synthesized with a reporter tag (e.g., biotin or a fluorophore) that does not significantly alter its reactivity. A common strategy is to include an alkyne handle for subsequent "click" chemistry with a tagged azide.[14]

Materials:

-

Cell or tissue lysate

-

Tagged this compound probe (e.g., biotinylated)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE gels

-

In-gel fluorescence scanner (if using a fluorescent tag)

-

Mass spectrometry facility

Protocol:

-

Proteome Preparation:

-

Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS).

-

Determine the protein concentration of the lysate.

-

-

Probe Labeling:

-

In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL.

-

Add the tagged probe to a final concentration of 1-5 µM.

-

Incubate at room temperature for 30-60 minutes.

-

-

Enrichment of Labeled Proteins (for biotinylated probes):

-

Add streptavidin-agarose beads to the labeled proteome and incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with buffers of increasing stringency (e.g., PBS with 0.1% SDS, followed by PBS with 1% SDS, and finally PBS alone) to remove non-specifically bound proteins.

-

-

Elution and Visualization:

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the eluted proteins on an SDS-PAGE gel.

-

If a fluorescent tag was used, visualize the labeled proteins using an in-gel fluorescence scanner.

-

-

Protein Identification by Mass Spectrometry:

-

Excise the protein bands of interest from the gel.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Data Interpretation and Self-Validation

For GPCR Target Engagement (CETSA):

-